molecular formula C20H24O10 B3130357 Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside CAS No. 3427-45-0

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

Cat. No. B3130357
CAS RN: 3427-45-0
M. Wt: 424.4 g/mol
InChI Key: HPKPFIHCMIKXMU-OBKDMQGPSA-N
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Description

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is a biochemical reagent involved in the synthesis of glycosides and glycosidase inhibitors with potential anti-cancer properties . It is used as a substrate for enzyme assays . The molecular formula is C20H24O10 .


Synthesis Analysis

This compound is essential for the synthesis of complex carbohydrates, which play key roles in several biological events . Phenyl 1-thio-glycosides and related thioglycosides have been extensively used for the synthesis of complex oligosaccharides .


Molecular Structure Analysis

The molecular structure of Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is defined by its molecular formula C20H24O10 . The average mass is 424.399 Da and the monoisotopic mass is 424.136932 Da .


Chemical Reactions Analysis

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is used as a substrate for enzymatic reactions involved in glycobiology studies . It serves as an essential component in the synthesis of carbohydrate-based inhibitors and glycosidase probes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside include a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a flash point of 212.0±28.8 °C . The molar refractivity is 100.3±0.4 cm3 .

Scientific Research Applications

Glycoside Synthesis and Oligosaccharide Chemistry

“Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside” serves as an essential biochemical reagent in glycoside synthesis. Specifically, it has been used extensively for the construction of complex oligosaccharides. Glycosides play crucial roles in biological events, and this compound facilitates their study .

Glycosidase Inhibitors with Anti-Cancer Potential

Researchers have leveraged this compound to develop glycosidase inhibitors. These inhibitors hold promise in cancer research due to their potential anti-cancer properties. By targeting specific enzymes involved in glycosylation, they may impact cancer cell behavior and signaling pathways .

Enzyme Assays and Substrate Utilization

Using “Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside” as a substrate, scientists can perform enzyme assays. Its controlled hydrolysis by glycosidases provides valuable insights into enzyme kinetics and substrate specificity. Such assays contribute to our understanding of enzymatic processes and drug development .

Quinoline-Based Glycoconjugates

Propargyl glucopyranoside, a derivative of the compound, has found application in a one-pot three-component reaction. This reaction involves alkyne-aldehyde-aniline and leads to the successful construction of quinoline-based glycoconjugates. These conjugates may have diverse biological activities and applications .

Deacylation and Dealkylation Studies

Researchers have investigated the deacylation of related compounds, including glucose, galactose, and mannose pentaacetates. Additionally, the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides has been studied. These investigations contribute to our understanding of chemical transformations and reactivity patterns .

Safety And Hazards

While specific safety and hazard information for Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is not available in the search results, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPFIHCMIKXMU-OBKDMQGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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